molecular formula C25H20N2O2S B11123851 N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

N-[1-(biphenyl-4-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide

Cat. No.: B11123851
M. Wt: 412.5 g/mol
InChI Key: AXDAEDSUZLLQQB-UHFFFAOYSA-N
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Description

N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE is a complex organic compound that features a biphenyl group, a thiophene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of high-throughput screening and optimization of reaction conditions can enhance yield and purity. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)

    Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)

    Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides)

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, thereby modulating cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-({[1,1’-BIPHENYL]-4-YL}AMINO)-2-OXO-2-PHENYLETHYL]THIOPHENE-2-CARBOXAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a biphenyl group, thiophene ring, and carboxamide group makes it a versatile compound with diverse applications in various fields.

Properties

Molecular Formula

C25H20N2O2S

Molecular Weight

412.5 g/mol

IUPAC Name

N-[2-oxo-2-phenyl-1-(4-phenylanilino)ethyl]thiophene-2-carboxamide

InChI

InChI=1S/C25H20N2O2S/c28-23(20-10-5-2-6-11-20)24(27-25(29)22-12-7-17-30-22)26-21-15-13-19(14-16-21)18-8-3-1-4-9-18/h1-17,24,26H,(H,27,29)

InChI Key

AXDAEDSUZLLQQB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)NC(C(=O)C3=CC=CC=C3)NC(=O)C4=CC=CS4

Origin of Product

United States

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